Iohexol

Description

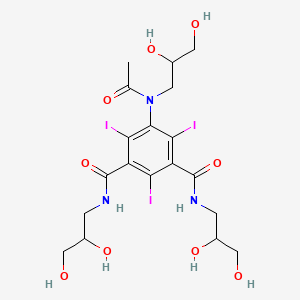

Structure

3D Structure

Properties

IUPAC Name |

5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHXOOBQLCIOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023157 | |

| Record name | Iohexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iohexol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66108-95-0 | |

| Record name | Iohexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66108-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iohexol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iohexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iohexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iohexol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOHEXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iohexol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-180 °C, 174 - 180 °C | |

| Record name | Iohexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iohexol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is Iohexol's mechanism of action in density gradient centrifugation?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iohexol, a non-ionic, iodinated density gradient medium, is a cornerstone for the separation and purification of biological materials. Marketed under trade names such as Nycodenz® and Omnipaque®, its unique physicochemical properties make it an invaluable tool for isolating cells, organelles, viruses, and macromolecules with high purity and viability. This technical guide delves into the core mechanism of action of this compound in density gradient centrifugation, providing a comprehensive overview of its properties, detailed experimental protocols, and visual representations of its application.

The Core Mechanism: How this compound Facilitates Separation

The efficacy of this compound in density gradient centrifugation stems from a combination of its key physicochemical properties. Unlike ionic gradient media, this compound's non-ionic nature prevents alterations in the native charge of biological membranes, thus preserving the integrity of separated components.[1][2] Its low osmolality ensures that cells and organelles do not undergo osmotic shock, shrinking, or lysis during the separation process, a significant advantage over hypertonic sucrose (B13894) gradients.[1][3]

The high density of this compound, a result of its tri-iodinated benzene (B151609) ring structure, allows for the formation of steep and stable gradients capable of separating particles based on their buoyant densities.[2][4] During centrifugation, biological particles migrate through the this compound gradient until they reach a point where their own density equals that of the surrounding medium, their "isopycnic point," resulting in the formation of distinct bands of purified material.[1] The low viscosity of this compound solutions, relative to other gradient media, facilitates the rapid sedimentation of particles, reducing centrifugation times.[2]

The fundamental principle is the differential sedimentation of particles through a pre-formed or self-forming gradient. When a biological sample is layered on top of or suspended within an this compound gradient and subjected to centrifugal force, components of varying densities travel through the gradient at different rates. Denser particles will sediment further down the tube, while less dense particles will remain closer to the top. This process allows for the precise separation of a heterogeneous mixture into its constituent parts.

Physicochemical Properties of this compound Solutions

The precise control over the density and viscosity of the gradient is paramount for successful separation. The following tables summarize the key quantitative data for this compound solutions at various concentrations.

| Concentration (mg Iodine/mL) | This compound Concentration (mg/mL) | Density (g/mL at 37°C) | Osmolality (mOsm/kg water) | Viscosity (cP at 37°C) |

| 140 | 302 | 1.164 | 322 | 1.5 |

| 180 | 388 | 1.209 | 408 | 2.0 |

| 240 | 518 | 1.280 | 520 | 3.4 |

| 300 | 647 | 1.349 | 672 | 6.3 |

| 350 | 755 | 1.406 | 844 | 10.4 |

Data sourced from OMNIPAQUE™ (this compound) injection product information.[5][6]

The relationship between the concentration of Nycodenz® (% w/v), its refractive index (n), and density (g/mL) can be described by the following linear equations:[7][8]

-

Concentration (% w/v) = 607.75 * n - 810.13

-

Density (g/mL) = 3.242 * n - 3.323

These formulae are invaluable for accurately determining the concentration and density of gradient fractions during experimental work.

Experimental Protocols

The versatility of this compound allows for its use in a wide array of separation protocols. Below are detailed methodologies for key applications.

Isolation of Human Blood Dendritic Cells

This protocol utilizes a discontinuous Nycodenz gradient to isolate dendritic cells from peripheral blood mononuclear cells (PBMCs).[9]

Methodology:

-

Prepare PBMCs: Isolate PBMCs from whole blood using a standard Ficoll-Paque gradient.

-

Culture and Deplete T-lymphocytes: Culture the PBMCs for 16 hours and deplete T-lymphocytes using a suitable method (e.g., rosetting with sheep red blood cells).

-

Prepare Nycodenz Gradient: Prepare a discontinuous gradient of Nycodenz in a centrifuge tube.

-

Layer Cells: Carefully layer the T-lymphocyte depleted PBMC suspension onto the Nycodenz gradient.

-

Centrifugation: Centrifuge the gradient.

-

Collect Dendritic Cells: Collect the enriched dendritic cell fraction from the interface of the gradient layers.

-

Wash and Analyze: Wash the collected cells to remove the Nycodenz and proceed with immunophenotyping and functional assays.

Purification of Adenovirus

This method employs a Nycodenz® gradient for the purification of adenovirus, which is particularly useful for scalable production.[10]

Methodology:

-

Cell Lysis: Lyse adenovirus-infected cells using three freeze-thaw cycles to release the viral particles.

-

Clarification: Centrifuge the lysate at a low speed to pellet cell debris.

-

Gradient Preparation: Prepare a buffered Nycodenz® gradient. A common buffer consists of 0.3 M NaCl, 20 mM Tris-Cl pH 8.0, and 1 mM MgCl₂.[10]

-

Loading: Load the clarified viral lysate onto the Nycodenz® gradient.

-

Ultracentrifugation: Perform ultracentrifugation to separate the virus particles.

-

Fraction Collection: Collect the fractions containing the purified adenovirus. The isodense point for adenovirus in a Nycodenz® gradient is typically between 35% and 55%.[10]

-

Downstream Processing: Further process the purified virus as required (e.g., buffer exchange, concentration).

Isolation of Cell Nuclei

This protocol uses a multi-layered iodixanol (B1672021) gradient to obtain a highly pure fraction of intact nuclei.[11]

Methodology:

-

Homogenization: Homogenize the tissue or cells in a suitable buffer to release the nuclei.

-

Gradient Preparation: Prepare a discontinuous iodixanol gradient by carefully layering solutions of decreasing density. A typical gradient might consist of 35%, 29%, and 25% iodixanol.[11]

-

Sample Loading: Mix the homogenate with a 50% iodixanol solution to a final concentration of 25% and layer it on top of the 29% iodixanol layer.[11]

-

Centrifugation: Centrifuge the gradient in a swinging-bucket rotor at 3,500 x g for 20 minutes at 4°C with the brake off.[11]

-

Nuclei Collection: Carefully aspirate the top layers and collect the white band of nuclei located at the interface between the 29% and 35% iodixanol layers.[11]

-

Washing and Analysis: Wash the isolated nuclei to remove the gradient medium and proceed with downstream applications such as single-nucleus RNA sequencing.

Visualizing the Process

Diagrams created using the DOT language provide a clear visual representation of the logical relationships and workflows in density gradient centrifugation with this compound.

Figure 1: An experimental workflow diagram illustrating the key stages of density gradient centrifugation using this compound.

Figure 2: A logical relationship diagram showing how the physicochemical properties of this compound contribute to its mechanism of action.

Conclusion

This compound's unique combination of being non-ionic, iso-osmotic at physiological densities, and capable of forming stable, high-density gradients makes it an exemplary medium for density gradient centrifugation. Its gentle nature ensures the preservation of the structural and functional integrity of a wide range of biological materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their separation and purification workflows. By understanding the core mechanism of action and leveraging the versatility of this compound, significant advancements in various fields of life science research can be achieved.

References

- 1. Understanding Nycodenz: A Technical Overview | Aureus Pharma [aureus-pharma.com]

- 2. maxanim.com [maxanim.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Omnipaque (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. progen.com [progen.com]

- 8. Nycodenz | Young in Frontier [younginfrontier.com]

- 9. Isolation of human blood dendritic cells by discontinuous Nycodenz gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2005086658A2 - Processes for adenovirus purification using continuous flow centrifugation - Google Patents [patents.google.com]

- 11. jove.com [jove.com]

Iohexol as a Cell Separation Medium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific cell populations from heterogeneous samples is a critical step in a vast array of research, diagnostic, and therapeutic applications. Density gradient centrifugation is a fundamental and widely used technique for this purpose, relying on the differential sedimentation of cells through a medium of defined density. While Ficoll-Paque™ has traditionally been a popular choice, non-ionic, iodinated contrast media such as Iohexol offer distinct advantages. This technical guide provides a comprehensive overview of the properties of this compound as a cell separation medium, with a focus on its physicochemical characteristics, effects on cells, and detailed experimental protocols.

Core Properties of this compound for Cell Separation

This compound, commercially available under brand names like Nycodenz® and Omnipaque™, is a non-ionic, water-soluble, iodinated compound. Its utility in cell separation is underpinned by a unique combination of physicochemical properties that promote effective cell fractionation while maintaining cell viability and function.

Physicochemical Properties

The key physicochemical properties of this compound relevant to its application as a density gradient medium are summarized in the table below.

| Property | Value | Significance in Cell Separation |

| Molecular Weight | 821.14 g/mol [1] | The high molecular weight contributes to the formation of stable density gradients. |

| Density | Can form solutions with densities up to 1.426 g/mL in water[2] | Allows for the creation of a wide range of densities suitable for separating various cell types. |

| Osmolality | Low osmolality, can be made iso-osmotic[2][3] | Minimizes osmotic stress on cells, thereby preserving cell size, morphology, and viability. |

| Viscosity | Lower than sucrose (B13894) solutions of similar density | Facilitates faster sedimentation of cells and easier handling of the medium. |

| Solubility | Highly soluble in water[1] | Enables the preparation of high-density stock solutions. |

| Toxicity | Generally considered non-toxic to mammalian cells at concentrations and exposure times typical for cell separation[4] | Crucial for isolating viable and functional cells for downstream applications. |

| Metabolism | Not metabolized by mammalian cells[5] | Ensures that the medium does not interfere with cellular metabolic processes. |

Effects on Cells

The interaction of the separation medium with cells is a critical factor in achieving high-quality cell isolates. This compound's non-ionic nature and low osmolality contribute to its favorable profile in this regard.

-

Cell Viability: this compound is generally well-tolerated by cells. However, its cytotoxicity is dependent on both concentration and the duration of exposure. Brief exposure, typical for cell separation protocols (e.g., 30 minutes), generally does not significantly impact cell viability or function[4]. However, prolonged exposure (e.g., 4 hours or more) to high concentrations can have cytotoxic effects[4].

-

Cellular Function: Because it is not metabolized and exerts minimal osmotic stress, this compound is less likely to alter cellular functions compared to hyperosmotic media like sucrose. This is particularly important for applications where the functional integrity of the isolated cells is paramount, such as in immunology research or cell therapy development.

-

Signaling Pathways: Direct research on the specific effects of this compound on cellular signaling pathways during the brief period of cell separation is limited. However, studies on the effects of contrast media on endothelial cells have shown that prolonged exposure can induce apoptosis through the Bcl-2/Bax-caspase-3 signaling pathway. It is important to note that these conditions are more extreme than those typically encountered during standard cell isolation procedures. The primary physical stress on cells during density gradient centrifugation is mechanical, arising from the centrifugal forces.

This compound vs. Ficoll: A Comparative Overview

Ficoll-Paque™, a solution of Ficoll (a high molecular weight sucrose polymer) and sodium diatrizoate, is a widely used density gradient medium. The table below provides a comparative summary of this compound and Ficoll for the separation of peripheral blood mononuclear cells (PBMCs).

| Parameter | This compound (Nycodenz®) | Ficoll-Paque™ |

| Composition | Non-ionic, iodinated compound | Sucrose polymer and sodium diatrizoate |

| Osmolality | Can be made iso-osmotic | Hyper-osmotic |

| Monocyte Purity | Can achieve high purity (95-98%) with optimized protocols[3] | Generally good, but may require additional steps for high purity |

| Lymphocyte Yield | Generally good, comparable to Ficoll | High yield is a key feature |

| Granulocyte Contamination | Can be effectively minimized | Can be a concern, may require further purification steps |

| Cell Viability | High, due to iso-osmotic nature | Generally high, but osmotic stress can be a factor |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cell separation. Below are example protocols for the isolation of common cell types using this compound-based density gradients.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a general guideline for the isolation of PBMCs from whole human blood.

Materials:

-

This compound (Nycodenz®) stock solution (e.g., 27.6% w/v in water, density ≈ 1.15 g/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

Anticoagulated whole blood (e.g., with EDTA or heparin)

-

50 mL conical centrifuge tubes

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

Protocol:

-

Prepare the Density Gradient: Carefully layer 15 mL of the this compound solution into a 50 mL conical tube.

-

Prepare the Blood Sample: Dilute the anticoagulated whole blood 1:1 with PBS.

-

Layer the Blood: Gently overlay 30-35 mL of the diluted blood onto the this compound gradient. It is crucial to do this slowly to maintain a sharp interface between the blood and the gradient medium.

-

Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.

-

Harvesting PBMCs: After centrifugation, four layers will be visible:

-

Top layer: Plasma

-

Second layer (at the interface): A "buffy coat" containing PBMCs

-

Third layer: this compound solution

-

Bottom pellet: Red blood cells and granulocytes Carefully aspirate the upper plasma layer without disturbing the PBMC layer. Using a clean pipette, collect the PBMC layer and transfer it to a new 50 mL conical tube.

-

-

Washing: Add at least 3 volumes of PBS to the collected PBMCs. Centrifuge at 250-300 x g for 10 minutes at room temperature.

-

Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of culture medium or buffer for downstream applications.

Experimental Workflow for PBMC Isolation

Caption: Workflow for isolating PBMCs using an this compound density gradient.

Isolation of Monocytes

This protocol is designed to enrich for monocytes, which have a slightly lower density than lymphocytes.

Materials:

-

This compound (Nycodenz®) solutions of varying densities (e.g., 1.063 g/mL and 1.077 g/mL), iso-osmotic.

-

Leukocyte-rich plasma (prepared by dextran (B179266) sedimentation of whole blood)

-

PBS, sterile

-

15 mL conical centrifuge tubes

-

Centrifuge with a swinging-bucket rotor

Protocol:

-

Prepare a Discontinuous Gradient: In a 15 mL conical tube, carefully layer 3 mL of the 1.077 g/mL this compound solution under 3 mL of the 1.063 g/mL this compound solution.

-

Layer the Cells: Gently layer the leukocyte-rich plasma on top of the gradient.

-

Centrifugation: Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

-

Harvesting Monocytes: Monocytes will be enriched at the interface between the plasma and the 1.063 g/mL this compound layer. Carefully collect this layer.

-

Washing: Wash the collected cells with PBS as described in the PBMC protocol.

Experimental Workflow for Monocyte Isolation

Caption: Workflow for isolating monocytes using a discontinuous this compound gradient.

Conclusion

This compound presents a compelling alternative to traditional cell separation media, offering the significant advantages of iso-osmotic conditions and low viscosity. These properties contribute to the isolation of high-purity, high-viability cell populations with minimal perturbation of their native state. For researchers in basic science, clinical diagnostics, and drug development, the use of this compound can enhance the quality and reliability of downstream applications that depend on the functional integrity of isolated cells. The detailed protocols and comparative data provided in this guide serve as a valuable resource for optimizing cell separation methodologies.

References

- 1. How to use Nycodenz? | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. A rapid method for the preparation of the neutrophil fraction of granulocytes from human blood by centrifugation on isotonic Nycodenz gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. akadeum.com [akadeum.com]

Nycodenz® (Iohexol): A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research, the isolation and purification of specific cellular and subcellular components are paramount for accurate downstream analysis. Nycodenz®, the trademark name for the chemical compound iohexol, stands out as a versatile and widely used non-ionic density gradient medium.[1] Its unique physicochemical properties make it an invaluable tool for the separation of a wide range of biological materials, including cells, organelles, and viruses.[1][2][3] This technical guide provides an in-depth overview of Nycodenz®/Iohexol, offering a comparative analysis, detailed experimental protocols, and insights into its applications in research.

Initially developed as an X-ray contrast agent for medical imaging, this compound's transition into the research laboratory was driven by its favorable characteristics, such as low osmolality and non-ionic nature, which minimize interference with biological samples.[1][3][4] This guide will delve into the core properties of Nycodenz®, present its applications with detailed methodologies, and provide a toxicological profile to ensure its effective and safe use in your research endeavors.

Physicochemical Properties of Nycodenz®/Iohexol

The utility of Nycodenz® as a density gradient medium is rooted in its distinct chemical and physical properties. Chemically, it is a non-ionic, tri-iodinated derivative of benzoic acid.[2][3] This structure confers high density and water solubility. An 80% (w/v) solution can reach a density of 1.426 g/mL.[3][5] The presence of hydrophilic side chains makes it highly soluble in aqueous solutions.[3]

Key physicochemical parameters of Nycodenz®/Iohexol are summarized in the table below, providing a quantitative basis for its application in density gradient centrifugation.

| Property | Value | References |

| Chemical Name | 5-(N-2,3-dihydroxypropylacetamido)-2,4,6-tri-iodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | [2][3] |

| Molecular Weight | 821.14 g/mol | [6][7] |

| Density (solid) | 2.1 g/mL | [2][6] |

| Maximum Solution Density | 1.426 g/mL (at 80% w/v) | [3][6] |

| Solubility | Highly soluble in water, formamide, and dimethylformamide | [2][6] |

| Osmolality | Low osmolality compared to ionic contrast media. Ranges from 322 mOsm/kg to 844 mOsm/kg depending on concentration. | [8] |

| Viscosity | Low viscosity, allowing for rapid sedimentation of particles. | [4] |

| Stability | Solid form is stable for up to 5 years when stored at room temperature and protected from light. Solutions are also stable for 5 years if kept sterile and light-protected. Can be autoclaved. | [2][3] |

The relationship between the concentration of Nycodenz® in an aqueous solution and its resulting density and refractive index is linear and can be calculated using the following formulas:[2][9]

-

Concentration (% w/v) = 607.75 * n - 810.13

-

Density (g/mL) = 3.242 * n - 3.323

Where 'n' is the refractive index of the solution. It is important to correct for the presence of buffers or salts in the medium when using these equations.[2][9]

Core Applications and Experimental Protocols

Nycodenz® is a versatile tool with a broad range of applications in biological research. Its primary use is in density gradient centrifugation for the separation of various biological materials.

Cell Separation

Nycodenz® is highly effective for the isolation of specific cell populations from heterogeneous mixtures like blood and tissue homogenates.[1] Its non-ionic nature and low osmolality help maintain cell viability and integrity during the separation process.[2]

This protocol outlines a one-step method for the isolation of mononuclear cells (lymphocytes and monocytes).[10][11]

Materials:

-

Whole blood collected with an anticoagulant (e.g., EDTA)

-

Nycodenz® powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Centrifuge with a swinging-bucket rotor

-

Sterile centrifuge tubes (15 mL or 50 mL)

-

Sterile pipettes

Methodology:

-

Prepare Nycodenz® Solution: Prepare a Nycodenz® solution with a density of 1.077 g/mL in PBS. The concentration required can be calculated using the formula mentioned in section 2 or by referring to the manufacturer's instructions. Filter-sterilize the solution.

-

Sample Preparation: Dilute the whole blood sample 1:1 with sterile PBS at room temperature.

-

Layering: Carefully layer the diluted blood sample on top of the Nycodenz® solution in a centrifuge tube. Maintain a sharp interface between the two layers to ensure optimal separation.

-

Centrifugation: Centrifuge the tubes at 400-500 x g for 20-30 minutes at room temperature with the centrifuge brake turned off. This allows the layers to form without disruption.

-

Harvesting: After centrifugation, four distinct layers will be visible:

-

Top layer: Plasma and platelets

-

Second layer (at the interface): Mononuclear cells (lymphocytes and monocytes)

-

Third layer: Nycodenz® solution

-

Bottom pellet: Erythrocytes and granulocytes

-

-

Washing: Carefully aspirate the mononuclear cell layer from the interface using a sterile pipette and transfer it to a new centrifuge tube.

-

Wash the isolated cells by adding an excess of PBS (at least 3 times the volume of the cell suspension) and centrifuge at 250 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in the desired buffer or culture medium for downstream applications.

Subcellular Organelle Isolation

Nycodenz® gradients are also well-suited for the isolation of subcellular organelles such as nuclei, mitochondria, and lysosomes.[1][12][13] The low viscosity of Nycodenz® solutions allows for the purification of these organelles at lower centrifugal forces and in shorter times compared to other media.[13]

This protocol provides a method for isolating mitochondria from mouse liver tissue.

Materials:

-

Fresh mouse liver

-

Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Nycodenz® powder

-

High-speed centrifuge

-

Dounce homogenizer

-

Sterile centrifuge tubes

Methodology:

-

Tissue Homogenization: Mince the fresh mouse liver and homogenize it in ice-cold homogenization buffer using a Dounce homogenizer.

-

Differential Centrifugation (Pre-purification):

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

-

-

Prepare Nycodenz® Gradient: Prepare a discontinuous or continuous Nycodenz® gradient. For a simple discontinuous gradient, layer solutions of decreasing density (e.g., 30%, 20%, and 15% w/v Nycodenz® in homogenization buffer) in a centrifuge tube.

-

Gradient Centrifugation: Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and carefully layer it on top of the Nycodenz® gradient.

-

Centrifuge at a higher speed (e.g., 20,000 x g) for 30-60 minutes at 4°C.

-

Harvesting: Mitochondria will band at a specific density within the gradient. Carefully collect the mitochondrial fraction using a pipette.

-

Washing: Dilute the collected fraction with homogenization buffer and centrifuge to pellet the purified mitochondria.

-

Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments.

Virus Purification

The non-ionic and low viscosity properties of Nycodenz® make it an excellent medium for the purification of viruses.[1][2] It allows for efficient separation of viral particles from cellular debris and other contaminants.

This protocol is adapted for the purification of adenoviruses.

Materials:

-

Virus-infected cell lysate

-

Nycodenz® powder

-

Buffered salt solution (e.g., 0.3 M NaCl, 20 mM Tris-Cl pH 8.0, 1 mM MgCl₂)

-

Ultracentrifuge with a swinging-bucket or continuous-flow rotor

-

Sterile centrifuge tubes

Methodology:

-

Lysate Clarification: Centrifuge the cell lysate at low speed to remove cell debris.

-

Prepare Nycodenz® Gradient: Prepare a continuous or discontinuous Nycodenz® gradient in buffered salt solution. A common range for adenovirus purification is a 35% to 55% Nycodenz® gradient.

-

Loading and Centrifugation: Carefully layer the clarified lysate onto the gradient. For larger volumes, a continuous-flow rotor can be used. Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

-

Fraction Collection: The adenovirus particles will form a visible band at their isopycnic point, typically around 45% Nycodenz®.[14] Carefully collect this band.

-

Removal of Nycodenz®: The collected virus fraction can be cleared of Nycodenz® by methods such as dialysis, ultrafiltration, or gel filtration.[2][5]

Toxicological Profile

While Nycodenz®/Iohexol is considered non-toxic for most in vitro applications, it is important to be aware of its potential cytotoxic effects, especially at high concentrations and with prolonged exposure.[15][16] Studies have shown that high concentrations of this compound can have a time- and concentration-dependent cytotoxic effect on various cell types, including mesenchymal stem cells and endothelial cells.[15][17] These effects are largely attributed to hyperosmolality.[17][18]

In comparison to ionic contrast media, this compound exhibits significantly lower toxicity.[16] When compared to other non-ionic media, its toxicity profile is also favorable.[16] For most research applications involving cell separation, the brief exposure time and subsequent washing steps are sufficient to mitigate any potential cytotoxic effects. However, for applications requiring prolonged cell culture in the presence of the medium, it is crucial to determine the optimal non-toxic concentration for the specific cell type being studied.

Comparative Analysis with Other Density Gradient Media

Nycodenz®/Iohexol offers several advantages over other commonly used density gradient media like Ficoll® and Percoll®.

| Feature | Nycodenz®/Iohexol | Ficoll® | Percoll® |

| Composition | Iodinated benzoic acid derivative | Synthetic high molecular weight sucrose polymer | Colloidal silica (B1680970) particles coated with polyvinylpyrrolidone |

| Ionic Nature | Non-ionic | Non-ionic | Non-ionic |

| Osmolality | Low | Low (below 20% w/v) | Can be made iso-osmotic |

| Viscosity | Low | High | Low |

| Toxicity | Low | Low | Low |

| Autoclavable | Yes | No | Yes |

| Gradient Formation | Can be pre-formed or self-forming | Pre-formed | Self-forming during centrifugation |

| Removal | Dialysis, ultrafiltration, gel filtration | Dialysis | High-speed centrifugation |

| Primary Applications | Cells, organelles, viruses | Mononuclear cells | Cells, organelles, viruses |

The low viscosity of Nycodenz® is a significant advantage, as it allows for faster separation times.[4] While Ficoll® is effective for isolating mononuclear cells, its high viscosity can be a drawback. Percoll® forms self-generating gradients, which can be convenient, but the silica particles can sometimes interfere with downstream applications.[19] Ultimately, the choice of density gradient medium will depend on the specific application and the biological material being separated.

Troubleshooting

Common issues encountered during density gradient centrifugation can often be resolved with careful attention to technique.

| Problem | Possible Cause | Solution |

| Poor cell separation/yield | Incorrect gradient density | Verify the density of your Nycodenz® solution using a refractometer. |

| Overloading of the gradient | Reduce the volume of the sample layered onto the gradient. | |

| Disruption of the gradient | Layer the sample slowly and carefully. Use a slow acceleration and deceleration profile on the centrifuge. | |

| Cell clumping | Presence of DNA from lysed cells | Add DNase to the sample before centrifugation. |

| Low cell viability | Cytotoxicity of the medium | Reduce the exposure time to the gradient medium and ensure thorough washing of the cells. |

| Gradient collapse | Improper gradient formation | Ensure proper layering of discontinuous gradients or allow sufficient time for continuous gradients to form. |

Conclusion

Nycodenz®/Iohexol is a powerful and versatile tool for researchers across various disciplines. Its well-defined physicochemical properties, low toxicity, and ease of use make it an excellent choice for the separation of cells, subcellular organelles, and viruses. By understanding its characteristics and following optimized protocols, researchers can achieve high-purity isolations, leading to more reliable and reproducible experimental outcomes. This guide provides a solid foundation for the effective implementation of Nycodenz® in your research, empowering you to unlock new insights in your field.

References

- 1. Understanding Nycodenz: A Technical Overview | Nakedbiome [nakedbiome.com]

- 2. progen.com [progen.com]

- 3. Nycodenz® - this compound | 18003 [progen.com]

- 4. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Accurate Chemical Nycodenz Density Gradient Medium, Powder, Off-white, | Fisher Scientific [fishersci.com]

- 7. usbio.net [usbio.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Nycodenz | Young in Frontier [younginfrontier.com]

- 10. A new one-step method for the isolation of human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of the major subcellular organelles from mouse liver using Nycodenz gradients without the use of an ultracentrifuge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of the major subcellular organelles from mouse liver using Nycodenz gradients without the use of an ultracentrifuge. – Healthcare Amersham [nycomed-amersham.com]

- 14. WO2005086658A2 - Processes for adenovirus purification using continuous flow centrifugation - Google Patents [patents.google.com]

- 15. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Iohexol in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iohexol, a non-ionic, iodinated density gradient medium, has become an indispensable tool in molecular biology for the separation and purification of a wide range of biological materials. Marketed under trade names such as Nycodenz® and OptiPrep™, its utility stems from its ability to form iso-osmotic gradients, its low viscosity, and its non-toxic nature, which collectively ensure the preservation of the structural and functional integrity of isolated components. This technical guide provides an in-depth exploration of the core applications of this compound in molecular biology, complete with detailed experimental protocols, quantitative data summaries, and visual representations of workflows and affected signaling pathways.

Introduction to this compound

This compound is a water-soluble, non-ionic compound that is not metabolized by mammalian cells.[1] Its high density and ability to form solutions of varying densities make it an excellent medium for density gradient centrifugation. Unlike sucrose (B13894), a traditional medium, this compound gradients can be iso-osmotic, thereby preventing the osmotic stress and dehydration of cells and organelles during separation. This property is crucial for maintaining the viability and functionality of the isolated biological materials.

Core Applications in Molecular Biology

This compound's versatility allows for its use in a variety of separation and purification techniques. The primary applications in molecular biology include:

-

Cell Separation: Isolation of specific cell populations from heterogeneous mixtures, such as blood and dissociated tissues.

-

Organelle Isolation: Purification of subcellular organelles, including nuclei, mitochondria, and synaptosomes, from cell lysates.

-

Virus and Macromolecule Purification: Isolation of viral particles and other macromolecular complexes.

Cell Separation with this compound

Density gradient centrifugation with this compound is a powerful method for separating different cell types based on their buoyant densities. This technique is particularly useful for isolating mononuclear cells from peripheral blood, separating neuronal cells from brain tissue, and enriching specific cell populations like senescent cells.

Isolation of Mononuclear Cells from Human Blood

This protocol describes a one-step method for the isolation of mononuclear cells (lymphocytes and monocytes) from human blood using a Nycodenz® (this compound) separation medium.[2][3] This method results in high yield and purity of mononuclear cells by pelleting erythrocytes and polymorphonuclear leukocytes while the mononuclear cells remain in the supernatant.

Experimental Protocol:

-

Prepare the Nycodenz® separation medium with a density between 1.061 to 1.078 g/ml and an osmolarity in the 300 to 410 mOsm range for optimal separation.[3]

-

Mix the blood sample with the Nycodenz® separation medium.

-

Centrifuge the mixture at 1900 rpm for 15 minutes.[3]

-

Collect the mononuclear cells from the supernatant.

-

Wash the collected cells to remove any remaining gradient medium.

Quantitative Data Summary: Mononuclear Cell Isolation

| Parameter | Value | Reference |

| Purity of Monocytes | 95-98% | [3] |

| Cell Viability | Not significantly affected, even at 600 mOsm | [3] |

| Recovery of Mononuclear Cells | High | [2] |

Figure 2: Workflow for isolating neuronal cells from brain tissue.

Isolation of Senescent Cells

This protocol utilizes an OptiPrep™ (this compound) density gradient to separate doxorubicin-induced senescent hepatocellular carcinoma (HCC) cells based on their altered density.

[4]Experimental Protocol:

-

Induce senescence in HCC cell lines (e.g., HepG2, Huh-7) with doxorubicin.

-

Prepare a discontinuous OptiPrep™ gradient with layers of 22-25%, 15%, and 5-10% OptiPrep™ in DMEM. 3[4]. Resuspend the cell pellet in the 22-25% OptiPrep™/DMEM solution and underlay it beneath the other gradient layers.

-

Centrifuge at 1000 x g for 30 minutes at room temperature. 5[4]. Collect the senescent cells from the interface between the medium and the 5-10% OptiPrep™ layer.

-

Wash and re-plate the isolated senescent cells.

Quantitative Data Summary: Senescent Cell Isolation

| Parameter | HepG2 | Huh-7 | Reference |

| Enrichment of γH2A.X positive cells | 81% to 87.4% | 66.5% to 85.1% | |

| Reduction of Proliferating (EdU+) Cells | to <1% | to ~3% |

Experimental Workflow: Senescent Cell Isolation

Figure 3: Workflow for isolating senescent cells.

Organelle Isolation with this compound

This compound gradients are highly effective for the purification of various subcellular organelles, preserving their morphology and function.

Isolation of Nuclei

This protocol describes the rapid purification of intact nuclei from animal tissues using a discontinuous iodixanol (B1672021) (OptiPrep™) gradient.

Experimental Protocol:

-

Homogenize the tissue in an appropriate buffer.

-

Prepare a discontinuous gradient of 35% and 30% iodixanol.

-

Layer the homogenate on top of the gradient.

-

Centrifuge at 10,000 x g for 20 minutes.

-

Collect the purified nuclei from the interface between the 30% and 35% layers.

Experimental Workflow: Nuclei Isolation

Figure 4: Workflow for isolating nuclei.

Isolation of Mitochondria

While many protocols for high-purity mitochondria isolation utilize Percoll gradients, the principles can be adapted for this compound (Nycodenz®) due to its similar properties. The following is a generalized protocol adaptable for this compound. Purity of the mitochondrial fraction can be assessed by measuring the activity of marker enzymes such as succinate (B1194679) dehydrogenase or citrate (B86180) synthase and by Western blotting for proteins specific to mitochondria and other organelles.

[5][6][7][8]Generalized Experimental Protocol (Adaptable for this compound):

-

Homogenize cells or tissues in an appropriate isolation buffer.

-

Perform differential centrifugation to obtain a crude mitochondrial pellet (typically at 7,000-10,000 x g). 3[5]. Resuspend the crude mitochondrial pellet.

-

Prepare a discontinuous this compound gradient (e.g., with layers of 17%, 25%, and 35%).

-

Layer the resuspended crude mitochondria onto the gradient.

-

Centrifuge at a high speed (e.g., >100,000 x g) for 1-2 hours.

-

Collect the purified mitochondria from the appropriate interface.

-

Wash the mitochondria to remove the gradient medium.

Quantitative Data Summary: Assessment of Mitochondrial Purity

| Marker Type | Marker | Location | Use in Purity Assessment | Reference |

| Mitochondrial | Succinate Dehydrogenase | Inner Membrane | Positive marker for mitochondrial enrichment | |

| Citrate Synthase | Matrix | Positive marker for mitochondrial yield | ||

| COX4 | Inner Membrane | Positive marker (Western Blot) | ||

| Cytoplasmic | Carbonic Anhydrase II | Cytosol | Negative marker for cytoplasmic contamination | |

| Endoplasmic Reticulum | GRP94 | ER Lumen | Negative marker for ER contamination |

Experimental Workflow: Mitochondria Isolation

Figure 5: Generalized workflow for isolating mitochondria.

Isolation of Synaptosomes

Iodixanol gradients can be used to purify synaptosomes, which are resealed nerve terminals, from brain homogenates.

-

Prepare a crude synaptosomal fraction (P2 pellet) from brain tissue homogenate by differential centrifugation. 2[10]. Resuspend the P2 pellet and layer it onto a discontinuous iodixanol gradient (e.g., 15% and 25% layers). 3[9]. Centrifuge at 10,000 x g for 20 minutes. 4[9]. Collect the synaptosomes from the 15%/25% iodixanol interface.

[9]Quantitative Data Summary: Synaptosome Isolation

| Parameter | Value | Reference |

| Enrichment | Enriched fraction |

Experimental Workflow: Synaptosome Isolation

Figure 6: Workflow for isolating synaptosomes.

Virus Purification with this compound

Iodixanol (OptiPrep™) gradients are superior to sucrose and cesium chloride gradients for virus purification, as they better preserve viral infectivity and structure.

[1][11][12][13]#### 5.1. Purification of Human Respiratory Syncytial Virus (hRSV)

This protocol describes the purification of hRSV using a discontinuous iodixanol gradient, resulting in a high yield of infectious virus particles.

-

Concentrate the virus from cell culture supernatant.

-

Prepare a discontinuous 20-52% iodixanol gradient. 3[1][11]. Layer the concentrated virus onto the gradient.

-

Perform rate-zonal ultracentrifugation.

-

Collect the virus band at the 20-36% interface. 6[1][11]. For further purification, apply the collected fraction to a continuous 20-52% iodixanol gradient and perform buoyant density ultracentrifugation.

-

Collect the purified virus, which bands at a density of 1.15-1.19 g/ml.

[1][11]Quantitative Data Summary: hRSV Purification

| Parameter | Value | Reference |

| Virus Yield | up to 69% | |

| Virus Density | 1.15-1.19 g/ml |

Experimental Workflow: Virus Purification

Figure 7: Workflow for purifying viruses.

Effects of this compound on Cellular Signaling Pathways

While primarily used as a separation medium, this compound can have biological effects, particularly at higher concentrations used in medical imaging. In a molecular biology context, understanding these potential effects is crucial for interpreting experimental results.

Bcl-2/Bax-caspase-3 Apoptosis Pathway

Studies have shown that this compound can induce apoptosis in human umbilical vein endothelial cells (HUVECs) through the Bcl-2/Bax-caspase-3 signaling pathway. This intrinsic apoptotic pathway is initiated by cellular stress, leading to changes in the permeability of the mitochondrial outer membrane.

Signaling Pathway Diagram: this compound-induced Apoptosis

Figure 8: this compound's effect on the Bcl-2/Bax-caspase-3 pathway.

While direct interactions of this compound with other major signaling pathways such as MAPK/ERK and PI3K/Akt are not as well-documented in the context of typical molecular biology applications, researchers should be aware of its potential to induce cellular stress, which can have downstream effects on these pathways.

Conclusion

This compound is a powerful and versatile tool in the molecular biologist's arsenal. Its favorable properties of being non-toxic, iso-osmotic, and forming stable gradients with low viscosity make it an ideal medium for the gentle and efficient isolation of a wide array of biological materials. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers looking to employ this compound-based density gradient centrifugation in their work. As with any technique, optimization for specific cell types or applications may be necessary to achieve the highest purity and yield.

References

- 1. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new one-step method for the isolation of human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of senescent cells by iodixanol (OptiPrep) density gradient‐based separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolated Mitochondrial Preparations and In organello Assays: A Powerful and Relevant Ex vivo Tool for Assessment of Brain (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. diagnostic.serumwerk.com [diagnostic.serumwerk.com]

- 10. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Purification of viruses and viral vectors using OptiPrep TM | Semantic Scholar [semanticscholar.org]

- 13. diagnostic.serumwerk.com [diagnostic.serumwerk.com]

The Impact of Iohexol Osmolality on Cell Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the osmolality of the non-ionic, low-osmolar contrast agent Iohexol and its effects on cell viability. Understanding these interactions is paramount for the development of safer imaging agents and for accurately interpreting non-clinical and clinical findings. This document provides a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular mechanisms.

This compound and Osmolality: The Physicochemical Context

This compound is a widely used iodinated contrast medium in diagnostic imaging. While categorized as a low-osmolality contrast agent (LOCM), its solutions are hypertonic relative to blood plasma. The osmolality of this compound solutions is concentration-dependent and significantly influences its interaction with cells.[1] The hyperosmolar nature of this compound can induce osmotic stress on cells, leading to a cascade of cellular responses that can impact viability.[2][3][4][5]

The osmolality of commercially available this compound solutions ranges from approximately 322 mOsm/kg to 844 mOsm/kg, which is 1.1 to nearly three times that of blood plasma.[1][6] This hyperosmolality is a key factor in the observed cytotoxic effects.[2][3][4][5]

Quantitative Analysis of this compound's Effect on Cell Viability

The impact of this compound on cell viability is both time- and concentration-dependent across various cell types.[7] The following tables summarize key quantitative findings from published studies.

Table 1: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Viability

| This compound Concentration (vol%) | Time Point | Cell Viability (% of Control) | Reference |

| 4% | 5 h | Significantly decreased | [8] |

| 10% | 4 h | Significantly decreased | [8] |

| 20% | 4 h | Significantly decreased | [8] |

Table 2: Effect of this compound on Rat Kidney Epithelial Cell (NRK 52-E) Death

| This compound Concentration | Time Point | Cell Death (%) | Reference |

| Not Specified | 12 h | 34% | [3] |

| Not Specified | 24 h | 81% | [3] |

Table 3: Effect of this compound on Human Adipose-derived Mesenchymal Stem Cell (MSC) Viability

| This compound Concentration ("Omnipaque") | Time Point | Effect on Viability | Reference |

| Up to 100% | 30 min | No significant decrease | [7] |

| 100% | 4 h | Decreased | [7] |

| 50% and 100% | 48 h | Decreased | [7] |

Signaling Pathways in this compound-Induced Cell Death

This compound-induced cytotoxicity is often mediated by the induction of apoptosis. The primary signaling cascades implicated involve the mitochondria and the caspase family of proteases.

Bcl-2 Family and Caspase-3 Pathway in Endothelial Cells

In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway.[8] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner caspase.[8]

Mitochondrial and Caspase-Mediated Pathway in Neutrophils

Studies on human neutrophils have demonstrated that this compound induces apoptosis through a pathway dependent on mitochondrial depolarization and caspase activation.[9] Interestingly, this process was found to be independent of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 66108-95-0 | MOLNOVA [molnova.com]

- 7. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iso-Osmolar Iodixanol Induces Less Increase in Circulating Endothelial Microparticles In Vivo and Less Endothelial Apoptosis In Vitro Compared with Low-Osmolar this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Iohexol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iohexol is a non-ionic, water-soluble, low-osmolar radiographic contrast agent widely utilized in clinical settings to enhance the visibility of internal body structures during X-ray-based imaging procedures, including computed tomography (CT), angiography, and urography.[1][2] Marketed under trade names such as Omnipaque™ and Iodaque, its development marked a significant advancement over older ionic, high-osmolar agents by offering an improved safety and tolerability profile.[3] This is primarily due to its non-ionic nature and lower osmolality, which is closer to that of bodily fluids, reducing the risk of adverse reactions.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action, along with key experimental protocols relevant to its characterization.

Chemical Structure and Identification

This compound's chemical structure is based on a tri-iodinated benzene (B151609) ring, which is responsible for its radiopacity.[4] The core ring is substituted with hydrophilic amide and hydroxyl groups that render the molecule highly water-soluble and non-ionic, contributing to its low osmolality and reduced physiological side effects compared to its ionic predecessors.[4]

The formal chemical name for this compound is N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2,3-dihydroxypropyl)-acetamido]-2,4,6-triiodo-isophthalamide.[5] It is a benzenedicarboxamide compound with N-(2,3-dihydroxypropyl)carbamoyl groups at positions 1 and 3, iodo substituents at positions 2, 4, and 6, and an N-(2,3-dihydroxypropyl)acetamido group at the 5-position.[2]

Physicochemical Properties

The physicochemical properties of this compound are critical to its function and safety as an injectable contrast agent. Its high water solubility and low osmolality are key features that improve patient tolerance.[1][2] Quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₆I₃N₃O₉ | [2][6][7] |

| Molecular Weight | 821.14 g/mol | [2][3][6] |

| Iodine Content | 46.36% | [5] |

| Melting Point | 174 to 180 °C | [3] |

| pKa | 11.35 ± 0.70 | [8] |

| XLogP3 | -3.0 | [2][9] |

| Water Solubility | Very soluble | [8] |

| Methanol Solubility | Freely soluble | [8] |

| Methylene Chloride | Practically insoluble | [8] |

| Protein Binding | < 2% (clinically insignificant) | [10][11] |

Table 2: Osmolality and Viscosity of this compound Formulations (Omnipaque™)

| Iodine Concentration (mgI/mL) | Osmolality (mOsm/kg H₂O) | Viscosity (cP at 20°C) | Viscosity (cP at 37°C) | Source(s) |

| 140 | 322 | 2.3 | 1.5 | [5] |

| 180 | 408 | 3.1 | 2.0 | [5] |

| 240 | 520 | 5.8 | 3.4 | [5][12] |

| 300 | 672 | 11.8 | 6.3 | [5][12] |

| 350 | 844 | 20.4 | 10.4 | [5][12] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that generally begins with 5-amino-2,4,6-triiodo-isophthalic acid.[13] This precursor undergoes a series of reactions, including conversion to its acid chloride, amidation to attach the side chains, and finally, N-alkylation to yield the final this compound molecule.[13][14] The purification of the final product is critical to ensure extremely high purity for safe administration.[13]

Mechanism of Action and Pharmacokinetics

The mechanism of action of this compound is based on the attenuation of X-rays by the three iodine atoms in its structure.[4] Because iodine has a high atomic number, it effectively absorbs X-rays, creating a contrast between the tissues where the agent is present and the surrounding tissues.[1][4][15] When administered, typically intravenously, this compound is distributed throughout the extracellular fluid without significant metabolism.[4]

This compound is excreted almost exclusively by glomerular filtration in the kidneys.[10] In patients with normal renal function, close to 100% of the injected dose is eliminated unchanged in the urine within 24 hours.[10][11] The elimination half-life is approximately 2 hours.[10][11]

Experimental Protocols

Determination of Osmolality

Objective: To measure the osmolality of this compound solutions, a critical parameter for assessing physiological compatibility.

Methodology:

-

Instrumentation: A vapor pressure or freezing point depression osmometer. The former is cited in official monographs.[5]

-

Calibration: Calibrate the osmometer using standard solutions of known osmolality as per manufacturer instructions.

-

Sample Preparation: Use this compound solutions as supplied or prepare dilutions with sterile water for injection. Ensure samples are at the temperature specified by the instrument's protocol.

-

Measurement: Place the specified volume of the this compound sample onto a sample disc (for vapor pressure) or into a sample tube (for freezing point). Initiate the measurement cycle.

-

Data Analysis: Record the reading in mOsm/kg H₂O. Perform measurements in triplicate and report the mean value. Compare results against the specifications listed in Table 2.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Compounds

Objective: To assess the purity of this compound and quantify any related substances or impurities, as mandated by pharmacopeial monographs.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a gradient pump.

-

Chromatographic Conditions (based on typical pharmacopeial methods):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid) and an organic modifier like acetonitrile (B52724) or methanol.[17] A long, shallow gradient is often employed due to the polar nature of this compound and its impurities.[18]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Detection: UV detection at approximately 254 nm.[19]

-

-

Sample Preparation: Accurately weigh and dissolve this compound samples in the mobile phase or water to a known concentration. Prepare a system suitability solution containing this compound and known impurities as specified in the monograph.

-

Analysis: Inject the system suitability solution to verify resolution, tailing factor, and reproducibility. Subsequently, inject the sample solution. Note that this compound may show two peaks due to the slow rotation of the N-acetyl group, which are treated as "rotational isomers" and summed for quantification.[19]

-

Data Analysis: Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks or against a qualified reference standard. The sum of impurities must not exceed the specified limit.

Conclusion

This compound's chemical design as a non-ionic, tri-iodinated monomer provides an optimal balance of high radiopacity, excellent water solubility, and low osmolality. These properties are fundamental to its established record of safety and efficacy in diagnostic imaging. A thorough understanding of its structure, physicochemical characteristics, and the analytical methods used for its quality control is essential for researchers and professionals in the fields of medicinal chemistry, pharmaceutical sciences, and clinical research. The detailed information and protocols provided in this guide serve as a valuable technical resource for these endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C19H26I3N3O9 | CID 3730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. scbt.com [scbt.com]

- 7. biocompare.com [biocompare.com]

- 8. This compound | 66108-95-0 [chemicalbook.com]

- 9. This compound (JP16/USP/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. gehealthcare.in [gehealthcare.in]

- 11. mims.com [mims.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. chemicaljournals.com [chemicaljournals.com]

- 14. PROCESS FOR this compound MANUFACTURE - Patent 1641743 [data.epo.org]

- 15. What is this compound used for? [synapse.patsnap.com]

- 16. agilent.com [agilent.com]

- 17. Simple HPLC-UV method for determination of this compound, iothalamate, p-aminohippuric acid and n-acetyl-p-aminohippuric acid in human plasma and urine with ERPF, GFR and ERPF/GFR ratio determination using colorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. advion.com [advion.com]

The Separation Science: An In-depth Technical Guide to the Discovery and Development of Iohexol for Cell Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific cell populations from heterogeneous samples is a cornerstone of life sciences research and a critical step in the development of cell-based therapies. The ideal cell separation medium must be effective in separating distinct cell types while being gentle enough to maintain cell viability and function. This technical guide delves into the discovery, development, and application of Iohexol, a non-ionic, iodinated density gradient medium, for the isolation of a variety of cell types. Initially developed as a contrast agent for medical imaging, its unique physicochemical properties have made it an invaluable tool for researchers seeking to obtain highly pure and viable cell populations.[1]

This compound, commercially known as Nycodenz®, is a non-ionic, low-osmolar medium that is metabolically inert and non-toxic to cells.[1] Its utility in cell separation is based on the principle of density gradient centrifugation. During this process, a heterogeneous cell suspension is layered on top of a gradient of this compound. Upon centrifugation, cells migrate through the gradient and settle at the point where their own buoyant density matches that of the surrounding medium. This allows for the separation of different cell types based on their intrinsic density differences.[2]

Core Principles of this compound-Based Cell Separation

The efficacy of this compound as a cell separation medium stems from a combination of its key properties:

-

Low Osmolality: Unlike ionic gradient media, this compound solutions can be made iso-osmotic to physiological conditions, thus preventing cell shrinkage or swelling and maintaining cellular integrity.

-

Non-ionic Nature: The absence of charge in the this compound molecule minimizes non-specific interactions with cell membranes, thereby reducing the risk of cellular activation or damage.

-

High Density and Solubility: this compound is highly soluble in aqueous solutions, allowing for the preparation of a wide range of densities to suit the separation of various cell types.

-

Biological Inertness: this compound is not metabolized by mammalian cells and does not interfere with downstream applications such as cell culture, functional assays, or molecular analysis.[1]

The logical relationship between these properties and the successful isolation of viable and functional cells is illustrated in the following diagram:

Caption: Relationship between this compound's properties and successful cell isolation.

Quantitative Data on Cell Isolation using this compound

The following tables summarize the quantitative data from various studies on the use of this compound for the isolation of different cell types. These parameters are crucial for evaluating the effectiveness of a cell separation protocol.

Table 1: Isolation of Human Monocytes

| Parameter | Value | Reference |

| Purity | 95-98% | [1] |

| Viability | Not significantly affected | [1] |

| Recovery | Lower with higher purity | [1] |

| This compound Density | 1.061 - 1.078 g/mL | [1] |

| Centrifugation | 1900 rpm for 15 min | [1] |

Table 2: Isolation of Rat Neutrophils

| Parameter | Value | Reference |

| Purity | >90% | [3] |

| Viability | High (functionally active) | [3] |

| Recovery | Sufficient for microassays | [3] |

| This compound Density | 1.0919 g/mL (peak) | [3] |

| Centrifugation | Not specified | [3] |

Table 3: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

| Parameter | Value | Reference |

| Purity | 95 ± 5% | [4] |

| Viability | >90% | [4] |

| Recovery | 60 ± 20% | [4] |

| This compound Density | 1.077 g/mL | [5] |

| Centrifugation | 400 x g for 30-40 min |

Experimental Protocols

This section provides detailed methodologies for the isolation of various cell types using this compound (Nycodenz).

Preparation of Iso-osmotic this compound Solutions

A key step in successful cell isolation is the preparation of an iso-osmotic working solution of this compound. This ensures that the cells are not subjected to osmotic stress during the procedure.

Workflow for Preparing this compound Working Solutions

Caption: Workflow for preparing iso-osmotic this compound solutions for cell isolation.

Materials:

-

This compound (Nycodenz®) powder

-

Distilled water

-

Phosphate-Buffered Saline (PBS) or other balanced salt solution

-

Refractometer

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound powder in distilled water to the desired stock concentration (e.g., 80% w/v).

-

Prepare an iso-osmotic diluent: Use a balanced salt solution such as PBS or a suitable cell culture medium.

-

Prepare the working solution: Mix the this compound stock solution with the iso-osmotic diluent to achieve the target density. The final concentration of this compound will depend on the desired density for the specific cell type to be isolated.

-

Measure and adjust the density: Use a refractometer to accurately measure the density of the prepared solution. Adjust by adding more stock solution or diluent as needed.

Protocol for the Isolation of Human Mononuclear Cells (PBMCs)

This protocol is a general guideline for the isolation of PBMCs from whole blood.

Workflow for PBMC Isolation

Caption: Step-by-step workflow for the isolation of PBMCs using this compound.

Materials:

-

Anticoagulated whole blood

-

Phosphate-Buffered Saline (PBS)

-

This compound solution (density 1.077 g/mL)

-

Sterile centrifuge tubes

-

Sterile pipettes

Procedure:

-

Dilute the anticoagulated whole blood with an equal volume of PBS at room temperature.

-

Carefully layer the diluted blood over the this compound solution in a centrifuge tube. It is crucial to maintain a sharp interface between the two layers.

-

Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

-

After centrifugation, four layers will be visible: an upper plasma layer, a distinct band of mononuclear cells at the plasma-Iohexol interface, the this compound solution, and a pellet of red blood cells and granulocytes at the bottom.

-

Carefully aspirate and discard the upper plasma layer.

-

Collect the mononuclear cell layer using a sterile pipette and transfer it to a new centrifuge tube.

-

Wash the collected cells by adding at least 3 volumes of PBS and centrifuging at 400-500 x g for 10-15 minutes.

-

Discard the supernatant and repeat the washing step.

-

After the final wash, resuspend the cell pellet in the appropriate medium for downstream applications.

Conclusion

This compound (Nycodenz®) has established itself as a robust and reliable medium for the isolation of various cell types. Its development from a radiological contrast agent to a staple in the cell biology laboratory is a testament to its unique and favorable properties. The non-toxic and iso-osmotic nature of this compound ensures the recovery of highly pure and viable cells that are suitable for a wide range of downstream applications, from basic research to the development of novel cell-based therapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cell isolation workflows.

References

- 1. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A Nycodenz gradient method for the purification of neutrophils from the peripheral blood of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]